Bisphenol A-d8
Description
Bisphenol A-d8 (BPA-d8), a deuterated analog of bisphenol A (BPA), is a stable isotope-labeled compound where eight hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₅H₁₆O₂ (deuterated at specific positions), with a molar mass of 236.33 g/mol . BPA-d8 is primarily utilized as an internal standard in analytical chemistry for quantifying BPA and its analogs in environmental and biological samples via techniques like liquid chromatography-mass spectrometry (LC-MS) .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-UWAUJQNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662328 | |
| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92739-58-7 | |
| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92739-58-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Deuterium Selectivity
The reaction proceeds via a two-step electrophilic substitution mechanism. In the first stage, deuterated acetone undergoes protonation (or deuteration) at the carbonyl oxygen, forming a resonance-stabilized carbocation intermediate. This intermediate reacts with deuterated phenol at the para position, followed by a second condensation to form the isopropylidene bridge. The use of deuterated ionic liquids (e.g., [BMIM][DSO4]) as catalysts enhances deuterium retention by minimizing proton exchange:
Critical parameters include:
Isotopic Purity Enhancement
Post-synthesis treatment with deuterated acids (D2SO4 or D3PO4) ensures complete deuteration of labile hydrogen positions. For example, refluxing crude BPA-d10 (perdeuterated) with D2SO4 at 120°C for 4 hours selectively removes deuterium from the isopropylidene group, yielding BPA-d8 with exclusive aromatic deuteration:
Isotopic Exchange and Reductive Deuteration
Alternative routes employ isotopic exchange on pre-formed BPA or reductive deuteration of halogenated intermediates.
H/D Exchange on BPA Frameworks
Exposing BPA to D2O under acidic conditions at elevated temperatures (150–200°C) facilitates H/D exchange at activated aromatic positions. However, this method yields incomplete deuteration (typically 70–85% D8) and requires subsequent purification via recrystallization from deuterated solvents.
Reductive Deuteration of Tetrabromobisphenol A
Tetrabromobisphenol A (TBBPA) undergoes catalytic deuteration using D2 gas and palladium catalysts (Pd/C or Pd/Al2O3) in deuterated THF. This method achieves >99% deuteration but introduces challenges in bromine removal and catalyst recovery:
Purification and Characterization
Multi-Stage Crystallization
Crude BPA-d8 is purified through sequential crystallizations:
Analytical Validation
Advanced techniques confirm deuteration patterns and purity:
| Technique | Parameters | Key Metrics |
|---|---|---|
| 2H NMR | 61.4 MHz, CDCl3 | δ 7.1–7.3 (aromatic-D), absence of δ 1.6 (CH3) |
| LC-HRMS | C18 column, 0.1% DCOOD in D2O/ACN-d3 | m/z 245.152 [M−D]−, isotopic abundance >98% |
| FTIR | ATR mode, 4000–400 cm−1 | Absence of C−H stretch (2800–3000 cm−1) |
Industrial-Scale Considerations
Catalytic System Optimization
Comparative studies of acid catalysts reveal trade-offs:
| Catalyst | Yield (%) | D8 Purity (%) | Byproducts |
|---|---|---|---|
| DCl (gas) | 88 | 95 | Chlorinated derivatives |
| [BMIM][DSO4] | 92 | 98 | None detected |
| D3PO4 | 85 | 97 | Phosphorus-containing residues |
Ionic liquids enable catalyst recycling (>10 cycles without activity loss) and reduce wastewater generation by 70% compared to mineral acids.
Applications in Analytical Chemistry
BPA-d8’s primary use as an internal standard requires stringent purity:
Chemical Reactions Analysis
Reaction Mechanism
The reaction proceeds through the following steps:
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Protonation : The acetone is protonated by the acid catalyst, increasing its electrophilicity.
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Nucleophilic Attack : The deuterated phenol acts as a nucleophile, attacking the carbonyl carbon of the protonated acetone.
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Formation of Bisphenol A-d8 : Following rearrangement and dehydration, this compound is formed along with water as a byproduct.
Conditions Affecting Yield
The yield of this compound can be influenced by several factors:
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Catalyst Type : Acidic catalysts such as p-toluene sulfonic acid or concentrated hydrochloric acid are commonly used.
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Molar Ratios : The ratio of deuterated phenol to acetone affects the reaction kinetics and product distribution.
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Temperature and Time : Elevated temperatures typically enhance reaction rates but may also lead to side reactions.
Photocatalytic Degradation
Recent studies have highlighted the photocatalytic degradation of this compound under visible light using advanced photocatalysts like Zn5In2S8. This process involves generating reactive species that facilitate the breakdown of this compound into less harmful compounds.
3.1.1 Reaction Mechanism
The degradation mechanism can be summarized as follows:
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Light Absorption : The photocatalyst absorbs visible light, generating electron-hole pairs.
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Formation of Reactive Species : These charge carriers react with oxygen to produce superoxide radicals and hydroxyl radicals.
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Degradation Pathway : The generated radicals attack the this compound molecules, leading to their eventual breakdown.
Reaction Kinetics
The kinetics of photocatalytic degradation typically follow pseudo-first-order kinetics, represented by the equation:
Where:
-
is the concentration at time
-
is the initial concentration
-
is the rate constant
Recent findings indicate that under optimal conditions, nearly complete degradation (up to 99.9%) can be achieved within two hours, with a rate constant as high as 2.36 h⁻¹ for this compound degradation .
Comparison of Reaction Conditions
| Condition | Effect on Yield (%) |
|---|---|
| Acid Catalyst Type | Varies (10-30%) |
| Temperature | Increases with T |
| Molar Ratio (Phenol:Acetone) | Optimal at 1:2 |
Scientific Research Applications
Analytical Chemistry and Biomonitoring
Role as an Internal Standard:
Bisphenol A-d8 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying BPA and its metabolites in biological matrices such as urine and serum. The deuterated form allows for accurate differentiation between the analyte and the internal standard during mass spectrometric analysis, thus enhancing the reliability of quantitative results.
Methodology:
Recent studies have employed ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to determine concentrations of BPA, Bisphenol F (BPF), and Bisphenol S (BPS) in urine samples. The use of this compound as an internal standard helps to correct for variability in sample preparation and instrument response, leading to improved accuracy and precision in biomonitoring studies .
Toxicological Research
Investigating Health Effects:
Research has shown that exposure to bisphenols, including BPA and its isotopically labeled forms like this compound, can lead to various health issues. Studies have focused on the pharmacokinetics of BPA in humans, revealing that after oral administration, significant amounts are excreted in urine as glucuronidated or sulfated metabolites. The use of deuterated standards allows researchers to trace these metabolites effectively .
Case Studies:
- Pregnancy and Neonatal Health: One notable study assessed bisphenol exposure during pregnancy and its effects on neonatal health. By using this compound as an internal standard, researchers could accurately measure maternal and neonatal exposure levels, contributing to understanding potential developmental risks associated with bisphenol exposure .
- Cardiovascular Effects: Epidemiological studies have linked BPA exposure to cardiovascular diseases. Utilizing this compound enabled precise quantification of BPA levels in serum samples from affected individuals, aiding in establishing correlations between exposure levels and health outcomes .
Environmental Monitoring
Assessing Environmental Contamination:
this compound is also applied in environmental studies to monitor contamination levels of bisphenols in water sources. The ability to detect low concentrations of bisphenols using deuterated standards enhances the sensitivity of analytical methods, allowing for better assessment of environmental risks associated with plastic pollution .
Summary Table of Applications
| Application Area | Methodology | Key Findings |
|---|---|---|
| Analytical Chemistry | UPLC-ESI-MS/MS | Accurate quantification of BPA and metabolites |
| Toxicological Research | Pharmacokinetic studies | Insights into health effects on pregnancy |
| Environmental Monitoring | Water quality analysis | Detection of bisphenols in environmental samples |
Mechanism of Action
Bisphenol A-d8 exerts its effects through several molecular mechanisms:
Estrogen Receptor Binding: Mimics natural hormones by binding to estrogen receptors, affecting body weight and tumorigenesis.
GPR30 Interaction: Interacts with GPR30, affecting metabolism and cancer progression.
Androgen Receptor Binding: Binds to androgen receptors, impairing male reproductive function.
Transcription Factors: Involves transcription factors like PPARγ, C/EBP, and Nrf2 in its action on fat and liver homeostasis.
Comparison with Similar Compounds
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 236.33 g/mol |
| Melting Point | 153°C |
| Boiling Point | 220°C |
| Physical Form | White powder |
| Stability | Incompatible with strong bases and oxidizers |
BPA-d8 exhibits hazards such as skin sensitization (H317), severe eye damage (H318), respiratory irritation (H335), and reproductive toxicity (H361). Its acute oral LD₅₀ in rats exceeds 2,000 mg/kg, indicating moderate acute toxicity .
Comparison with Similar Compounds
BPA-d8 shares structural and functional similarities with other bisphenol compounds, but its isotopic labeling distinguishes its applications. Below is a comparative analysis with BPA, BPS (bisphenol S), BPF (bisphenol F), and BPAF (bisphenol AF):
Structural and Functional Differences
Hormonal Activity and Toxicity
Estrogenic Potency (In Vitro/In Vivo):
Acute Toxicity (Oral LD₅₀ in Rats):
Environmental Impact and Regulation
Key Research Findings
BPA-d8 : Used to trace BPA metabolism in humans, revealing widespread exposure to unconjugated BPA in blood and urine .
BPS/BPF : Demonstrated estrogenic potency comparable to BPA in membrane-mediated pathways, affecting cellular proliferation and apoptosis .
BPAF : Induced testicular feminization in chicken embryos at doses 10x lower than BPA, highlighting heightened toxicity .
Biological Activity
Bisphenol A-d8 (BPA-d8) is a deuterated form of Bisphenol A (BPA), a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins. BPA and its analogues have garnered significant attention due to their potential endocrine-disrupting properties, which can lead to adverse health effects. This article explores the biological activity of BPA-d8, comparing it with BPA and other analogues, and synthesizing findings from various studies.
Overview of Biological Activity
BPA-d8 retains many biological activities similar to BPA, particularly in its interactions with hormone receptors. The compound has been studied for its ability to mimic estrogen, which can disrupt normal hormonal functions in humans and wildlife.
Key Biological Activities:
- Endocrine Disruption : BPA-d8 can bind to estrogen receptors, potentially leading to estrogenic effects that may influence reproductive health and development.
- Cell Proliferation : Studies have shown that BPA-d8 can stimulate cell proliferation in certain cancer cell lines, indicating its potential role in tumorigenesis.
- Neurodevelopmental Effects : Research suggests that exposure to BPA analogues may be linked to neurobehavioral changes in infants and children.
Data Tables
The following table summarizes the biological activities and effects observed in various studies involving BPA-d8 and related compounds.
Case Study 1: Prenatal Exposure
A notable case study highlighted a mother with extremely high urinary BPA levels during pregnancy, which correlated with transient neurobehavioral changes in her infant. Although this case primarily involved BPA, it raises concerns about the potential effects of BPA-d8 as well due to structural similarities and shared biological pathways .
Case Study 2: Food Packaging Exposure
Research conducted in Saudi Arabia examined the levels of bisphenols in packaged foods, including BPA-d8. The study found significant concentrations of these compounds in commonly consumed items, leading to recommendations for monitoring exposure levels due to potential health risks .
Research Findings
Recent studies have reinforced the understanding that BPA-d8 and its analogues can exhibit similar biological activities as BPA:
- In Vitro Studies : A systematic review identified over 130 in vitro studies demonstrating that most BPA analogues activate or antagonize steroid hormone receptors, suggesting their potential as endocrine disruptors .
- Animal Studies : Animal models have shown that exposure to BPA and its analogues can lead to developmental and reproductive toxicity, although specific data on BPA-d8 remains limited .
- Human Studies : Epidemiological studies indicate associations between bisphenol exposure and various health outcomes, including cardiovascular diseases and endocrine disorders .
Q & A
Q. What are the critical physicochemical properties of Bisphenol A-d8 (BPA-d8) that must be considered during experimental design?
BPA-d8’s molar mass (236.33 g/mol), solid-liquid phase transition (153°C), and storage requirements (2–8°C in sealed containers) are essential for ensuring stability and reproducibility. For example, its solid-state stability at low temperatures minimizes unintended isotopic exchange, while its phase transition temperature informs heating protocols in synthesis or degradation studies . Storage away from strong oxidizers/bases is critical due to incompatibility risks .
Q. How should researchers mitigate exposure risks when handling BPA-d8 in laboratory settings?
Use NIOSH/MSHA-certified respirators for aerosolized particles, chemically resistant gloves (e.g., nitrile), and safety goggles to prevent dermal/ocular contact. Mechanical ventilation and localized exhaust systems are recommended to limit inhalation exposure. Contaminated materials must be segregated and disposed of via chemical incineration with scrubbers to prevent environmental release .
Q. What analytical methodologies are suitable for detecting BPA-d8 in biological or environmental matrices?
Isotope dilution mass spectrometry (IDMS) paired with liquid chromatography (LC) is optimal for distinguishing BPA-d8 from endogenous BPA. Deuterium labeling reduces matrix interference, enabling precise quantification at trace levels. Calibration curves using deuterated internal standards (e.g., d14-BPA) improve accuracy in complex samples .
Q. How can researchers validate the isotopic purity of BPA-d8 in tracer studies?
Nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) confirms deuterium incorporation at specific positions, while high-resolution mass spectrometry (HRMS) verifies isotopic enrichment (>98% purity). Regular batch testing is necessary to account for potential isotopic exchange during storage .
Advanced Research Questions
Q. What experimental designs address controversies in BPA-d8’s endocrine-disrupting mechanisms at low doses?
Employ factorial designs to test interactions between dose (e.g., 0.1–50 µg/kg), exposure windows (prenatal vs. adult), and endpoints (e.g., receptor binding, epigenetic changes). Non-monotonic dose-response curves require nonlinear regression models and replication across cell lines (e.g., ERα/ERβ transactivation assays) and in vivo models (e.g., zebrafish development) .
Q. How can conflicting data on BPA-d8’s pharmacokinetics be reconciled across species?
Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism (e.g., glucuronidation rates) and tissue distribution. Comparative studies in rodents and primates, coupled with in vitro hepatocyte assays, can identify species-specific clearance pathways .
Q. What strategies optimize BPA-d8’s stability in long-term environmental fate studies?
Simulate environmental conditions (pH, UV exposure, microbial activity) in controlled microcosms. Monitor deuterium loss via LC-HRMS to quantify abiotic/biotic degradation. Pair with stable isotope probing (SIP) to trace metabolite formation in soil/water systems .
Q. How do researchers address the lack of chemical stability data for BPA-d8 under reactive conditions?
Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH, oxidative agents). Use kinetic modeling to predict degradation pathways and identify degradation products via tandem MS. Cross-reference with non-deuterated BPA analogs to assess isotopic effects on reactivity .
Q. What frameworks guide hypothesis-driven research on BPA-d8’s transgenerational effects?
Apply the PICOS framework to define:
- P opulation (e.g., F3-generation rodents),
- I ntervention (BPA-d8 exposure in F0 dams),
- C omparator (non-exposed controls),
- O utcome (DNA methylation changes),
- S tudy type (longitudinal cohort). Integrate multi-omics (epigenomics, transcriptomics) to mechanistically link exposure to phenotypic outcomes .
Q. How can AI-driven tools enhance experimental design for BPA-d8 studies?
Machine learning algorithms (e.g., Bayesian optimization) can predict optimal reaction conditions (solvent, catalyst) for synthesizing BPA-d8 derivatives. AI-assisted platforms like COMSOL Multiphysics model diffusion kinetics in biological systems, reducing trial-and-error experimentation .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analytic frameworks (e.g., PRISMA) to systematically evaluate heterogeneity across studies. Sensitivity analyses can identify confounding variables (e.g., exposure timing, purity of BPA-d8 batches) .
- Reproducibility : Document all protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR/HRMS spectra and PBPK model parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
